2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one
Description
This compound is a prenylated flavonoid classified under 3-prenylated flavanones, characterized by two distinct prenyl substituents: a 3,7-dimethylocta-2,6-dienyl group on the phenyl ring and a 3-methylbut-2-enyl group on the chromen-4-one core . Its structural complexity arises from multiple hydroxyl groups at positions 2, 4, 5, and 7, contributing to both hydrophilic and lipophilic properties.
Properties
Molecular Formula |
C30H34O6 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[3-(3,7-dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O6/c1-17(2)7-6-8-19(5)10-12-21-24(32)14-13-22(28(21)34)30-23(11-9-18(3)4)29(35)27-25(33)15-20(31)16-26(27)36-30/h7,9-10,13-16,31-34H,6,8,11-12H2,1-5H3 |
InChI Key |
GLWAWFMOTOFEGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone is often achieved through extraction from natural sources. The compound can be extracted from plants using methods such as ethanol extraction or ultrasonic extraction . The extract is then purified using column chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers.
Scientific Research Applications
3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of prenylated flavonoids.
Medicine: Due to its cytotoxic properties, it is being investigated for potential use in cancer therapy.
Industry: The compound’s antioxidant properties make it a candidate for use in the food and cosmetic industries to prevent oxidative damage.
Mechanism of Action
The mechanism of action of 3’-Geranyl-3-prenyl-2’,4’,5,7-tetrahydroxyflavone involves its interaction with cellular targets to induce cytotoxic effects. The compound is believed to exert its effects through the following pathways:
Induction of Apoptosis: It triggers programmed cell death in cancer cells by activating apoptotic pathways.
Inhibition of Cell Proliferation: The compound inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Antioxidant Activity: Its antioxidant properties help protect cells from oxidative stress, which can contribute to its cytotoxic effects.
Comparison with Similar Compounds
Key Observations :
- The chalcone derivative (C₂₀H₂₀O₄) lacks the chromenone ring system, reducing conformational stability but increasing flexibility for target interactions .
- Additional hydroxyl groups in C₂₀H₁₈O₅ () improve water solubility but may reduce bioavailability due to higher polarity .
Physicochemical Properties
- Lipophilicity : Dual prenylation in the target compound likely results in a higher logP value than Neobavaisoflavone or C₂₀H₁₈O₅, favoring interactions with hydrophobic targets like amyloid-beta (Aβ42) .
- Solubility : The hydroxyl-rich C₂₀H₁₈O₅ (5× –OH) exhibits greater aqueous solubility (~15 mg/L predicted) compared to the target compound’s ~2 mg/L (estimated), highlighting a trade-off between bioactivity and pharmacokinetics .
Neuroprotective Potential
- The target compound’s prenyl groups may enhance binding to Aβ42 fibrils, as demonstrated in molecular docking studies of similar prenylated flavonoids . Neobavaisoflavone, with a single prenyl group, showed moderate Aβ42 inhibition (~40% at 10 μM), while the target compound is hypothesized to exceed this due to enhanced hydrophobic interactions .
- The chalcone derivative (C₂₀H₂₀O₄) exhibited weaker neuroprotective activity (~25% inhibition) due to its lack of a rigid chromenone core .
Antioxidant Capacity
- Compounds with additional hydroxyl groups (e.g., C₂₀H₁₈O₅) demonstrate higher radical scavenging activity (IC₅₀ ~8 μM in DPPH assay) compared to the target compound (predicted IC₅₀ ~15 μM) .
- Neobavaisoflavone’s dihydrochromen structure reduces planarity, lowering antioxidant efficacy (IC₅₀ ~22 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
